3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride
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Overview
Description
3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride is a synthetic derivative of the thyroid hormone 3,3’,5-Triiodo-L-thyronine. This compound is known for its significant biological activity, particularly in regulating metabolism and influencing various physiological processes. It is often used in scientific research to study thyroid hormone functions and their effects on cellular activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride typically involves the esterification of 3,3’,5-Triiodo-L-thyronine. The process begins with the iodination of L-tyrosine to form 3,3’,5-Triiodo-L-thyronine. This intermediate is then reacted with methanol in the presence of an acid catalyst to form the methyl ester. The final step involves the conversion of the methyl ester to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, forming less iodinated analogs.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives of the original compound, each with distinct biological activities and applications.
Scientific Research Applications
3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride is widely used in scientific research due to its potent biological activity. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of thyroid hormone functions, cellular metabolism, and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating thyroid disorders and metabolic diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
Mechanism of Action
The compound exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of target cells, initiating a cascade of molecular events that regulate gene expression. This leads to increased rates of protein synthesis, enhanced metabolic activity, and modulation of various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3,3’,5-Triiodo-L-thyronine (T3): The parent compound, known for its role in regulating metabolism.
Thyroxine (T4): A precursor to T3, less potent but more stable in circulation.
3,5-Diiodothyronine (T2): A less iodinated analog with distinct biological activities.
Uniqueness
3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride is unique due to its esterified form, which can influence its pharmacokinetics and biological activity. The methyl ester modification may enhance its stability and absorption, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15ClI3NO4 |
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Molecular Weight |
701.46 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C16H14I3NO4.ClH/c1-23-16(22)13(20)6-8-4-11(18)15(12(19)5-8)24-9-2-3-14(21)10(17)7-9;/h2-5,7,13,21H,6,20H2,1H3;1H/t13-;/m0./s1 |
InChI Key |
YPIYWJSJNHMIPP-ZOWNYOTGSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N.Cl |
Origin of Product |
United States |
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